Superior In Vitro Antiviral Selectivity of (RS)-FPMPA vs. PMEA in Human Lymphocytes
(RS)-FPMPA demonstrates markedly greater antiviral selectivity than its close structural analog PMEA. The selectivity index, a key metric for therapeutic window, is significantly higher for (RS)-FPMPA, indicating a better separation between antiviral activity and cellular toxicity [1].
| Evidence Dimension | Antiviral Selectivity |
|---|---|
| Target Compound Data | (RS)-FPMPA: Markedly more selective as an in vitro antiretroviral agent |
| Comparator Or Baseline | PMEA: Less selective as an in vitro antiretroviral agent |
| Quantified Difference | Markedly more selective (exact fold-difference not provided in abstract; qualitative statement from peer-reviewed source) |
| Conditions | In vitro antiviral assays in human lymphocyte cell lines infected with HIV-1/HIV-2 |
Why This Matters
Higher selectivity indices are crucial for reducing off-target toxicity, making (2RS)-FPMPA a more favorable candidate for in vitro studies focusing on therapeutic window determination and resistance profiling.
- [1] Balzarini, J., Holy, A., Jindrich, J., Dvorakova, H., Hao, Z., Snoeck, R., ... & De Clercq, E. (1991). 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] derivatives of purines: a class of highly selective antiretroviral agents in vitro and in vivo. Proceedings of the National Academy of Sciences, 88(11), 4961-4965. View Source
